molecular formula C7H11NO2S B13467497 2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol

2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol

Cat. No.: B13467497
M. Wt: 173.24 g/mol
InChI Key: KKLHYPHADJOULU-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin .

Preparation Methods

The synthesis of 2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable aldehyde with a thioamide in the presence of a base can lead to the formation of the thiazole ring . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .

Chemical Reactions Analysis

2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, thiazole derivatives can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The hydroxymethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol can be compared with other thiazole derivatives, such as:

What sets this compound apart is its unique combination of the thiazole ring and the hydroxymethyl group, which can confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

2-[4-(hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol

InChI

InChI=1S/C7H11NO2S/c1-7(2,10)6-8-5(3-9)4-11-6/h4,9-10H,3H2,1-2H3

InChI Key

KKLHYPHADJOULU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=CS1)CO)O

Origin of Product

United States

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